molecular formula C17H21ClFN5O B5536024 N-(3-chloro-4-fluorobenzyl)-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-fluorobenzyl)-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5536024
M. Wt: 365.8 g/mol
InChI Key: COMCTAZTDQOORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorobenzyl)-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21ClFN5O and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.1418662 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these, a compound with a fluorobenzyl amino substitution was found to exhibit promising activity against all tests, demonstrating the potential of such derivatives in antituberculosis research (Jeankumar et al., 2013).

Antifungal Potential

A novel benzofuran-1,2,3-triazole hybrid was synthesized and investigated for its antifungal potential against white-rot and brown-rot fungi. The study revealed that certain compounds, particularly those with fluorobenzyl substitutions, demonstrated significant antifungal activity, highlighting the potential use of these compounds in developing fungicidal preservatives (Abedinifar et al., 2020).

Antipsychotic Agents

Heterocyclic carboxamides, analogues of a known antipsychotic agent, were synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize specific behavioral effects in mice. This research indicates the importance of structural derivatives in the development of new therapeutic agents for psychiatric disorders (Norman et al., 1996).

Antiepileptic Drug Synthesis

A novel approach to the synthesis of the antiepileptic drug rufinamide and its analogues was demonstrated through a one-pot reaction employing solventless, metal-free catalysis. This method provides an efficient and environmentally friendly route to the synthesis of these compounds, emphasizing the importance of innovative synthetic strategies in pharmaceutical development (Bonacorso et al., 2015).

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFN5O/c18-14-9-12(4-5-15(14)19)10-21-17(25)16-11-24(23-22-16)8-6-13-3-1-2-7-20-13/h4-5,9,11,13,20H,1-3,6-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMCTAZTDQOORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.